molecular formula C15H22O B1261308 4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde

4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde

Cat. No. B1261308
M. Wt: 218.33 g/mol
InChI Key: HPLBAXHYNYHWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde is an aldehyde. It derives from a hydride of a cyclopentene.

Scientific Research Applications

Enantioselective Synthesis

The compound is used in the enantioselective synthesis of various aldehydes, including the synthesis of (−)-Isopulegol hydrate and (−)-Cubebaol. This is achieved through a carbo [3 + 3] cascade cycloaddition of α,β-unsaturated aldehydes (Hong et al., 2006).

Aroma Compound Synthesis

It plays a role in the synthesis of fragrance compounds, particularly those with a sandalwood-like odor. The enantioselective analysis of this compound is significant in sensory quality control (Bilke & Mosandl, 2001).

Oxidation Studies

Cytochrome P450 enzymes, CYP260B1 and CYP267B1, have been shown to oxidize carotenoid-derived aroma compounds, including derivatives of this compound. The oxidation leads to the formation of valuable hydroxylated isoprenoids and norisoprenoids (Litzenburger & Bernhardt, 2016).

Chemical Synthesis and Reactions

The compound is involved in various chemical synthesis processes and reactions, like the formation of allylic rearrangements and synthesis of other cyclohexene derivatives (Wickham et al., 1988).

Medicinal Chemistry

It's used in the synthesis of certain medicinal compounds, such as the creation of 3-Aminohydroisoindol-1-ones, through palladium-catalyzed carbonylative cyclization (Bae et al., 2013).

Enzymatic Asymmetric Reduction

The compound is used in enzymatic synthesis processes, specifically in the production of chiral compounds like (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (Wada et al., 2003).

properties

Product Name

4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

4-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C15H22O/c1-11-4-9-14(15(11,2)3)13-7-5-12(10-16)6-8-13/h4,7,10,12,14H,5-6,8-9H2,1-3H3

InChI Key

HPLBAXHYNYHWIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)C2=CCC(CC2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-(2,2,3-Trimethyl-cyclopent-3-enyl)-1-oxa-spiro[2.5]oct-5-ene (XIV, 2.72 g, 12.5 mmol,), dissolved in toluene (5 ml), are added dropwise to a solution of BF3.OEt2 (1.7 ml) in toluene (20 ml). After 2 hours, the reaction solution is poured onto ice (10 ml), then the phases are separated and the organic phase is washed once with saturated NaCl solution. The organic phase is then dried over Na2SO4, filtered off and concentrated in a rotary evaporator. 2.07 g of crude product having a purity of 83% are obtained, which is used in the next step without being purified further.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde
Reactant of Route 2
4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde
Reactant of Route 3
4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde
Reactant of Route 4
4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde
Reactant of Route 5
4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde
Reactant of Route 6
4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.